8-Methyl-1-azabicyclo[3.2.1]octane
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Overview
Description
8-Methyl-1-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various natural products and synthetic compounds of medicinal importance .
Preparation Methods
The synthesis of 8-Methyl-1-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
8-Methyl-1-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents like SmI2 . Major products formed from these reactions include derivatives with modified functional groups, such as 8-azabicyclo[3.2.1]octane-3-isoxazole oxime .
Scientific Research Applications
8-Methyl-1-azabicyclo[3.2.1]octane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, it is used in the study of neurological and psychiatric diseases, such as Parkinson’s disease, depression, and schizophrenia . In industry, it is employed in the production of bioactive molecules and pharmaceuticals .
Mechanism of Action
The mechanism of action of 8-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters . This interaction is crucial in its therapeutic effects on neurological and psychiatric conditions.
Comparison with Similar Compounds
8-Methyl-1-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and biological activities. Similar compounds include 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and 3-acetoxytropane . These compounds share the bicyclic core but differ in their functional groups and specific biological activities.
Properties
CAS No. |
90203-79-5 |
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Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
8-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-7-8-3-2-5-9(7)6-4-8/h7-8H,2-6H2,1H3 |
InChI Key |
FNNXZZNSWAPTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCN1CC2 |
Origin of Product |
United States |
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